Physicochemical Properties and Bioisosteric Applications of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride (CAS 2089649-86-3)
Physicochemical Properties and Bioisosteric Applications of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride (CAS 2089649-86-3)
Executive Summary
In modern medicinal chemistry, overcoming the pharmacokinetic (PK) and pharmacodynamic (PD) limitations of flat, flexible heterocycles is a paramount challenge. 3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride (CAS 2089649-86-3) has emerged as a critical structural motif and a highly effective bioisostere for diazacycloalkanes such as piperazine and diazepane[1][2]. By imposing a bridged, three-dimensional geometric constraint, this scaffold reduces conformational entropy, enhances target selectivity, and significantly improves metabolic stability[1][3].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. Here, we will dissect the causality behind the physicochemical properties of this compound, explore its thermodynamic advantages in drug-receptor interactions, and provide field-validated, self-correcting synthetic protocols for its incorporation into active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Dynamics
The utility of CAS 2089649-86-3 stems directly from its unique structural topology. The 3,6-diazabicyclo[3.1.1]heptane core is a bridged bicyclic system featuring a seven-membered ring constrained by a methylene bridge[4].
Quantitative Physicochemical Data
The dihydrochloride salt form is preferred in synthetic workflows due to its enhanced bench stability and aqueous solubility compared to the volatile free base[4].
| Property | Value / Description |
| Chemical Name | 3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride |
| CAS Number | 2089649-86-3[5] |
| Molecular Formula | C₆H₁₄Cl₂N₂ (or C₆H₁₂N₂ · 2HCl)[5] |
| Molecular Weight | 185.1 g/mol [6][7] |
| Physical Form | White to Yellow Solid |
| Purity Standard | ≥97% (Verified via NMR, HPLC)[6] |
| Storage Conditions | Sealed in dry, room temperature |
| InChI Key | LTJJMBQYCGDMHB-UHFFFAOYSA-N |
The Causality of Conformational Restriction
Why does replacing a piperazine ring with a 3,6-diazabicyclo[3.1.1]heptane core yield superior clinical candidates? The answer lies in thermodynamics. Flexible rings like piperazine exist in a dynamic equilibrium of chair and boat conformations. When binding to a target kinase or G-protein-coupled receptor (GPCR), the molecule must adopt a single, highly specific conformation, paying a massive entropic penalty [4][8].
The bridged [3.1.1] system pre-organizes the nitrogen vectors (at positions 3 and 6) into a fixed, puckered conformation[4]. By paying the entropic cost upfront during chemical synthesis, the resulting drug molecule exhibits significantly higher binding affinity (lower Kd ) and enhanced selectivity, as it cannot physically deform to fit into the off-target active sites[1][3].
Fig 1: Thermodynamic and pharmacokinetic causality of bioisosteric replacement.
Pharmacokinetic (PK) Advantages
In lead optimization, particularly for targets like AXL Receptor Tyrosine Kinase[3] and Orexin receptors[1], metabolic liabilities often halt development.
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Reduced Hepatic Clearance: The exposed nitrogen lone pairs in standard piperazines are prime targets for Cytochrome P450 (CYP) mediated N-dealkylation and oxidation. The methylene bridge in the [3.1.1]heptane system provides critical steric shielding, drastically reducing the rate of oxidative metabolism[3].
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Improved Oral Bioavailability: In comparative studies of kinase inhibitors, transitioning from a piperazine derivative to a bridged azabicyclo[3.1.1]heptane analogue improved the Area Under the Curve ( AUC0−∞ ) and increased oral bioavailability ( F ) from negligible levels to highly viable therapeutic ranges (e.g., F=27% )[3].
| PK Parameter | Standard Piperazine Scaffold | 3,6-diazabicyclo[3.1.1]heptane Scaffold | Causality / Mechanism |
| In vivo Clearance (Rat) | High (>3.0 L/h/kg) | Low (~0.50 L/h/kg)[3] | Steric hindrance prevents CYP450 N-oxidation. |
| Oral Bioavailability (F) | Poor (<5%) | Moderate to High (25-40%)[3] | Optimal logP balance and reduced first-pass metabolism. |
| Membrane Permeability | Moderate | High ( Papp > 8.0×10−6 cm/s)[4] | Enhanced lipophilicity of the bridged aliphatic core. |
Field-Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Because CAS 2089649-86-3 is supplied as a dihydrochloride salt, the stoichiometric management of pH is the most critical variable. Failure to properly liberate the free base will stall subsequent electrophilic captures.
Protocol A: Reductive Amination (Synthesis of N-Alkyl Derivatives)
This workflow is utilized to append the 3-methyl-3,6-diazabicyclo[3.1.1]heptane motif onto aldehyde-bearing drug scaffolds (e.g., in the synthesis of AXL inhibitors)[3].
Step-by-Step Methodology:
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Free-Basing (Self-Validation Check): Suspend 1.0 eq of CAS 2089649-86-3 in anhydrous Dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
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Causality: The 0.5 eq excess of DIPEA ensures complete neutralization of the two HCl equivalents. The suspension will transition to a clear solution. If it remains cloudy, do not proceed; add DIPEA in 0.1 eq increments until clarification is achieved.
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Iminium Formation: Add 1.0 eq of the target aldehyde. Stir at room temperature for 2 hours.
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Reduction: Cool the reaction to 0°C. Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
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Causality: NaBH(OAc)₃ is a mild reducing agent that specifically targets the iminium ion without prematurely reducing the unreacted aldehyde, preventing the formation of dead-end alcohol byproducts.
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Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify via flash chromatography (Silica gel, typically requiring a highly polar eluent like DCM:MeOH:NH₄OH 90:9:1 due to the basicity of the tertiary amines).
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Used for attaching the bicyclic diamine to electron-deficient heteroaromatics (e.g., pyrimidines in TYK2/JAK1 dual inhibitors)[2].
Step-by-Step Methodology:
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Preparation: Dissolve the aryl halide (1.0 eq) and CAS 2089649-86-3 (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
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Base Addition: Add 3.0 eq of Potassium Carbonate (K₂CO₃).
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Causality: An inorganic base is preferred here over organic amines to drive the equilibrium forward at elevated temperatures without competing as a nucleophile.
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Thermal Activation: Heat the mixture to 90–110°C for 12 hours. Monitor via LC-MS.
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Isolation: Cool to room temperature, dilute with water to precipitate the product. Filter the solid and wash with cold water and diethyl ether.
Fig 2: Divergent synthetic workflows for incorporating the [3.1.1]heptane scaffold.
Case Studies in Target Inhibition
The integration of the 3,6-diazabicyclo[3.1.1]heptane bioisostere has directly led to breakthroughs in several therapeutic areas:
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Orexin Receptor Antagonists (Sleep Disorders): Utilizing computational drug design (CADD), researchers successfully replaced the diazepane ring found in drugs like Suvorexant with the 3,6-diazabicyclo[3.1.1]heptane system. This bioisosteric replacement maintained high bioactivity toward OX2R while offering new vectors for lead optimization to address drug safety and selectivity[1].
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AXL Receptor Tyrosine Kinase Inhibitors (Oncology): In the optimization of 7-azaindazole derivatives, replacing standard piperidines/piperazines with bridged azabicyclo[3.1.1]heptane analogues dramatically improved the pharmacokinetic profile, lowering in vivo rat clearance and boosting oral exposure ( AUC0−∞ of 1160 ng·h/mL)[3].
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TYK2/JAK1 Dual Inhibitors (Autoimmune Diseases): The scaffold has been utilized to restrict the conformation of piperazinyl-pyrimidine ATP site inhibitors. This constraint was vital in optimizing selectivity against JAK2-driven hematopoietic changes, contributing to the discovery pathways of advanced clinical candidates like PF-06700841[2].
References
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Yang, Y., et al. "Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release." ResearchGate. Available at: [Link]
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ACS Publications. "Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]
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Blumberg Institute. "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Blumberg Institute Seminars. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate () for sale [vulcanchem.com]
- 5. 3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride | 2089649-86-3 [sigmaaldrich.com]
- 6. CAS:2089649-86-3, 3-甲基-3,6-二氮杂双环[3.1.1]庚烷二盐酸盐-毕得医药 [bidepharm.com]
- 7. 3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride | 2089649-86-3 [sigmaaldrich.com]
- 8. blumberginstitute.org [blumberginstitute.org]
